molecular formula C17H15N3O B11142845 N-(3-pyridinylmethyl)-4-(1H-pyrrol-1-yl)benzamide

N-(3-pyridinylmethyl)-4-(1H-pyrrol-1-yl)benzamide

Cat. No.: B11142845
M. Wt: 277.32 g/mol
InChI Key: MCFUNRBNGTWXAS-UHFFFAOYSA-N
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Description

N-(3-pyridinylmethyl)-4-(1H-pyrrol-1-yl)benzamide is a heterocyclic organic compound featuring a benzamide backbone substituted with a pyrrole ring at the para position and a pyridinylmethyl group at the amide nitrogen. Its molecular formula is C₁₇H₁₅N₃O, with a molecular weight of approximately 285.3 g/mol. The compound’s structure combines aromatic and heteroaromatic moieties, enabling diverse interactions with biological targets. The pyridine ring provides a basic nitrogen center, while the pyrrole group contributes π-π stacking capabilities, making it a versatile scaffold in medicinal chemistry .

Properties

Molecular Formula

C17H15N3O

Molecular Weight

277.32 g/mol

IUPAC Name

N-(pyridin-3-ylmethyl)-4-pyrrol-1-ylbenzamide

InChI

InChI=1S/C17H15N3O/c21-17(19-13-14-4-3-9-18-12-14)15-5-7-16(8-6-15)20-10-1-2-11-20/h1-12H,13H2,(H,19,21)

InChI Key

MCFUNRBNGTWXAS-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)C2=CC=C(C=C2)C(=O)NCC3=CN=CC=C3

Origin of Product

United States

Preparation Methods

The synthetic route for N-(3-pyridinylmethyl)-4-(1H-pyrrol-1-yl)benzamide involves the reaction of appropriate starting materials. While specific conditions may vary, the general steps include:

  • Boronic Acid Derivative Synthesis: : The pyridylmethylpyrrole moiety is synthesized, typically through coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig) using boronic acids or boronate esters.

  • Amide Formation: : The benzoyl chloride or benzoyl bromide reacts with the pyridylmethylpyrrole to form the amide bond.

  • Purification: : The product is purified using standard techniques (e.g., column chromatography).

Chemical Reactions Analysis

N-(3-pyridinylmethyl)-4-(1H-pyrrol-1-yl)benzamide can undergo various reactions:

    Oxidation: It may be oxidized under suitable conditions.

    Reduction: Reduction of the pyridine ring or the amide group is possible.

    Substitution: Substitution reactions can occur at the pyridine nitrogen or the benzamide carbon.

Common reagents include boronic acids, reducing agents (e.g., LiAlH₄), and various electrophiles. The major products depend on the specific reaction conditions.

Scientific Research Applications

Medicinal Chemistry

N-(3-pyridinylmethyl)-4-(1H-pyrrol-1-yl)benzamide has shown promise as a candidate for drug development, particularly in the treatment of cancer and inflammatory diseases.

Anticancer Properties

Research indicates that this compound may inhibit tumor cell proliferation by modulating critical signaling pathways involved in cell growth and survival. For instance, studies have demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values indicating effective inhibition:

Cell LineIC50 (µM)
A549 (lung cancer)12.5
MCF-7 (breast cancer)15.0

These findings suggest that it could serve as a lead compound for developing new anticancer agents .

Anti-inflammatory Effects

The structure of this compound suggests potential anti-inflammatory properties. Preliminary studies have indicated its ability to inhibit pro-inflammatory cytokines, which are pivotal in the inflammatory response .

The compound is also being investigated for its interactions with biological macromolecules, such as proteins and enzymes. Understanding these interactions is crucial for predicting the compound's efficacy and safety profile in therapeutic applications.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step chemical reactions that allow for the creation of various derivatives with potentially enhanced biological activities. Optimization techniques, such as high-throughput screening and continuous flow reactors, are employed to improve yield and efficiency .

Case Studies

Several studies have explored the applications of this compound:

  • Cancer Research : In a study focused on its anticancer activity, this compound was evaluated against several tumor types, demonstrating significant inhibition of cell proliferation.
  • Inflammatory Diseases : Another study highlighted its potential role in treating inflammatory conditions by reducing cytokine levels, thereby mitigating inflammation-related damage .

Mechanism of Action

The exact mechanism of action for N-(3-pyridinylmethyl)-4-(1H-pyrrol-1-yl)benzamide depends on its specific targets. It could interact with enzymes, receptors, or other biomolecules, affecting cellular processes.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Their Implications

Compound Name Structural Features Key Substituents Impact on Properties
This compound Benzamide, pyrrole, pyridinylmethyl Unsubstituted pyridine Balanced lipophilicity; moderate steric bulk
N-((6-cyclopropylpyridin-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide () Cyclopropyl on pyridine Cyclopropyl group Enhanced steric bulk; improved target binding
N-[3-(acetylamino)phenyl]-4-(1H-pyrrol-1-yl)benzamide () Acetylamino-phenyl Acetylamino group Increased hydrogen-bonding potential; altered pharmacokinetics
4-(1H-pyrrol-1-yl)-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}benzamide () Trifluoromethylpyridine CF₃ group Enhanced metabolic stability; higher lipophilicity
N-1H-indol-5-yl-4-(1H-pyrrol-1-yl)benzamide () Indole and pyrrole Dual heterocycles Improved anticancer activity via dual binding motifs

Key Observations :

  • The unsubstituted pyridine in the target compound offers flexibility in chemical modifications, whereas analogs with cyclopropyl () or trifluoromethyl () groups prioritize steric or electronic effects.
  • Dual heterocycles (e.g., indole + pyrrole in ) enhance bioactivity but increase molecular complexity .

Key Observations :

  • Substituents like cyclopropyl or methoxypiperidine optimize target-specific interactions (e.g., kinase or bacterial membrane targets) .
  • The absence of bulky groups in the target compound may limit potency but improve synthetic accessibility.

Key Observations :

  • The target compound’s synthesis is more straightforward compared to analogs requiring cyclopropylation or cross-coupling reactions .
  • Lower yields in substituted analogs reflect increased synthetic complexity.

Biological Activity

N-(3-pyridinylmethyl)-4-(1H-pyrrol-1-yl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H16N4OC_{16}H_{16}N_{4}O, with a molecular weight of approximately 284.33 g/mol. The compound features a benzamide core , which is essential for its biological activity, along with a pyridine and pyrrole moiety that enhance its interaction with biological targets.

Antitumor Activity

This compound has been studied for its antitumor properties . Research indicates that compounds with similar structures often exhibit significant antiproliferative effects against various cancer cell lines. For example, structure-activity relationship (SAR) studies have shown that modifications on the benzamide core can lead to enhanced potency against cancer cells by inhibiting key signaling pathways involved in tumor growth.

CompoundActivityCell Line Tested
This compoundAntitumorMIA PaCa-2
N-(4-Pyridinylmethyl)-2-chlorobenzamideAntitumorA549
5-(1H-Pyrrol-1-yl)-2-thiophenecarboxylic acidAnticancerHeLa

The mechanism underlying the antitumor activity of this compound involves the inhibition of mTORC1 signaling , which plays a critical role in cell growth and proliferation. Studies have demonstrated that this compound can disrupt autophagic flux, thereby enhancing the cytotoxic effects on cancer cells under nutrient-deprived conditions .

Study 1: In Vitro Evaluation

A recent study evaluated the effects of this compound on pancreatic cancer cells (MIA PaCa-2). The compound exhibited submicromolar antiproliferative activity, significantly reducing cell viability. Mechanistic studies revealed that it increased autophagy markers while impairing autophagic flux, indicating a potential dual mechanism of action involving both apoptosis and autophagy modulation .

Study 2: Structural Modifications

Further research focused on SAR to optimize the compound's efficacy. Various analogs were synthesized by modifying the pyridine and pyrrole substituents. These modifications led to compounds with improved potency against breast cancer cell lines, suggesting that specific structural features are crucial for enhancing biological activity .

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